molecular formula C8H13NO5 B1398418 6-Oxa-2-azaspiro[3.4]octane oxalate CAS No. 1392804-58-8

6-Oxa-2-azaspiro[3.4]octane oxalate

Cat. No. B1398418
M. Wt: 203.19 g/mol
InChI Key: ZYLBDQDHPKYAOH-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C8H13NO5 . It is used as a reactant in the preparation of aminopyridine derivatives as PI3K inhibitors .


Synthesis Analysis

The synthesis of 6-Oxa-2-azaspiro[3.4]octane oxalate involves [3+2] cycloaddition . This process has been improved for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane .


Molecular Structure Analysis

The molecular structure of 6-Oxa-2-azaspiro[3.4]octane oxalate can be represented by the InChI code 1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) . The compound has a molecular weight of 203.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Oxa-2-azaspiro[3.4]octane oxalate include a molecular weight of 203.19 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 95.9 Ų .

Scientific Research Applications

Synthesis and Drug Discovery

  • New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Chemical Synthesis

  • An improved synthesis of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, as substitutes for piperazine and morpholine, was achieved through (3+2) cycloaddition, yielding multi-gram quantities in relatively high yields (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Structural and Conformational Analysis

  • A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was performed using NMR spectroscopy, determining their relative configuration and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Spiroaminals

  • Spiroaminals such as 1-oxa-6-azaspiro[4.4]nonane, found in natural or synthetic products with significant biological activities, represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).

Synthesis of Heterobicyclic Systems

  • A gold-catalyzed double cyclization of 1,5-enynes was described to afford a range of heterobicyclic compounds, including oxaspiro[5.4]decene and azaspiro[5.4]decene, highlighting the efficiency and diastereospecificity of the reaction (Zhang & Kozmin, 2005).

Safety And Hazards

Safety measures for handling 6-Oxa-2-azaspiro[3.4]octane oxalate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-8-5-6(1)3-7-4-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBDQDHPKYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-2-azaspiro[3.4]octane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Oxa-2-azaspiro[3.4]octane oxalate

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